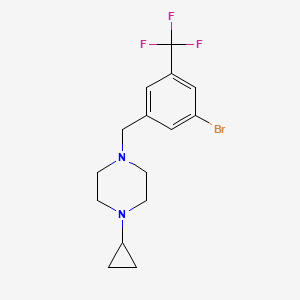
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine is a chemical compound that features a piperazine ring substituted with a 3-bromo-5-trifluoromethyl-benzyl group and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine typically involves the following steps:
Preparation of 3-Bromo-5-trifluoromethyl-benzyl chloride: This can be achieved by bromination of 5-trifluoromethyl-benzyl alcohol using bromine in the presence of a suitable catalyst.
Cyclopropylation of Piperazine: Cyclopropyl bromide is reacted with piperazine to introduce the cyclopropyl group.
N-Alkylation: The final step involves the reaction of 3-Bromo-5-trifluoromethyl-benzyl chloride with cyclopropyl-piperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the benzyl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
科学研究应用
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors or enzymes, which can provide insights into its mechanism of action.
作用机制
The mechanism of action of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to receptors in the central nervous system, modulating their activity and influencing neurotransmission.
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular processes.
相似化合物的比较
Similar Compounds
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-methyl-piperazine: Similar structure but with a methyl group instead of a cyclopropyl group.
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.
属性
IUPAC Name |
1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-4-cyclopropylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrF3N2/c16-13-8-11(7-12(9-13)15(17,18)19)10-20-3-5-21(6-4-20)14-1-2-14/h7-9,14H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHUVUYKYAQQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)CC3=CC(=CC(=C3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
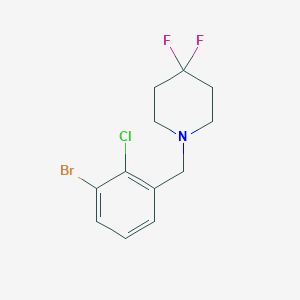
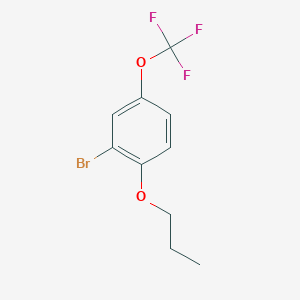
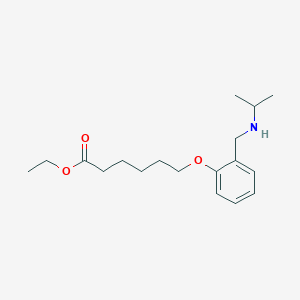
![cyclohexane;(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-methylcyclohexanamine](/img/structure/B8124616.png)
![N-Cyclopropylmethyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8124624.png)
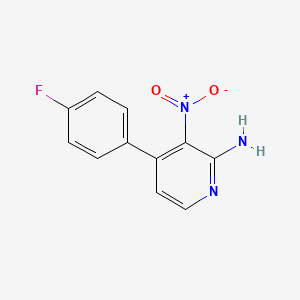
![4-[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8124630.png)
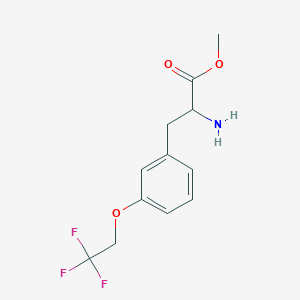
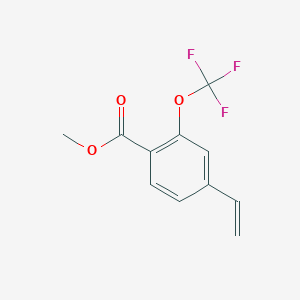
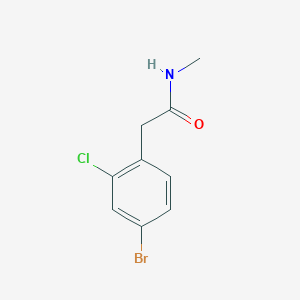
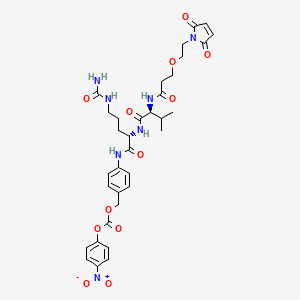
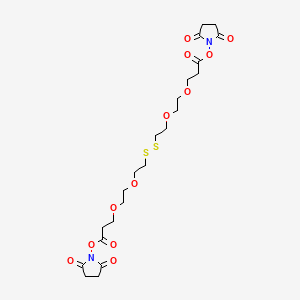
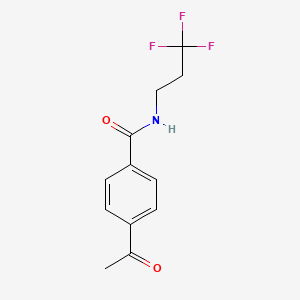
![cyclo[N(Me)Ala-bAla-OGly(allyl)-D-Pro-Ile-DL-N(Me)Val]](/img/structure/B8124667.png)
